molecular formula C8H12N2O B12965006 1-(3-Methoxypyridin-4-yl)-N-methylmethanamine

1-(3-Methoxypyridin-4-yl)-N-methylmethanamine

Cat. No.: B12965006
M. Wt: 152.19 g/mol
InChI Key: FWDHLNWFWRYQKV-UHFFFAOYSA-N
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Description

1-(3-Methoxypyridin-4-yl)-N-methylmethanamine is a chemical compound with a pyridine ring substituted with a methoxy group at the 3-position and a methylmethanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypyridin-4-yl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxypyridine.

    N-Methylation: The pyridine ring is subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The resulting N-methylated pyridine is then reacted with formaldehyde and a secondary amine, such as dimethylamine, under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypyridin-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: 1-(3-Hydroxypyridin-4-yl)-N-methylmethanamine.

    Reduction: 1-(3-Methoxypiperidin-4-yl)-N-methylmethanamine.

    Substitution: 1-(3-Halopyridin-4-yl)-N-methylmethanamine.

Scientific Research Applications

1-(3-Methoxypyridin-4-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypyridin-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the pyridine ring play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxypyridin-4-yl)ethanone
  • 3-Methoxypyridine
  • 1-(3-Hydroxypyridin-4-yl)-N-methylmethanamine

Comparison

1-(3-Methoxypyridin-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(3-methoxypyridin-4-yl)-N-methylmethanamine

InChI

InChI=1S/C8H12N2O/c1-9-5-7-3-4-10-6-8(7)11-2/h3-4,6,9H,5H2,1-2H3

InChI Key

FWDHLNWFWRYQKV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=NC=C1)OC

Origin of Product

United States

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